1-(2-Bromophenyl)-3-phenylthiourea

Molecular Conformation DFT Calculation Structure-Activity Relationship

1-(2-Bromophenyl)-3-phenylthiourea (CAS 25688-29-3; synonym N-(2-bromophenyl)-N'-phenylthiourea) is an unsymmetrical N,N'-disubstituted aryl thiourea with molecular formula C₁₃H₁₁BrN₂S and a molecular weight of 307.21 g/mol. Characterized by a bromine atom at the ortho position of one phenyl ring and an unsubstituted phenyl ring on the opposing nitrogen, this compound belongs to the phenylthiourea class that has garnered significant attention for diverse biological applications including antibacterial, antioxidant, anticancer, and enzyme inhibitory properties.

Molecular Formula C13H11BrN2S
Molecular Weight 307.21g/mol
Cat. No. B495201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromophenyl)-3-phenylthiourea
Molecular FormulaC13H11BrN2S
Molecular Weight307.21g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2Br
InChIInChI=1S/C13H11BrN2S/c14-11-8-4-5-9-12(11)16-13(17)15-10-6-2-1-3-7-10/h1-9H,(H2,15,16,17)
InChIKeyRHCLDRNURYJHJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility16.4 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Bromophenyl)-3-phenylthiourea: Chemical Identity and Procurement Baseline for Ortho-Bromo Substituted Phenylthiourea


1-(2-Bromophenyl)-3-phenylthiourea (CAS 25688-29-3; synonym N-(2-bromophenyl)-N'-phenylthiourea) is an unsymmetrical N,N'-disubstituted aryl thiourea with molecular formula C₁₃H₁₁BrN₂S and a molecular weight of 307.21 g/mol [1]. Characterized by a bromine atom at the ortho position of one phenyl ring and an unsubstituted phenyl ring on the opposing nitrogen, this compound belongs to the phenylthiourea class that has garnered significant attention for diverse biological applications including antibacterial, antioxidant, anticancer, and enzyme inhibitory properties [2]. The ortho-bromo substitution pattern imparts distinct electronic and conformational properties compared to its meta- and para-substituted positional isomers, which is critical for structure-activity relationships in both biological and materials science applications [3].

Why 1-(2-Bromophenyl)-3-phenylthiourea Cannot Be Simply Replaced by Its Para-Bromo or Other Halogen Analogs


Substitution of the ortho-bromo moiety in 1-(2-bromophenyl)-3-phenylthiourea with a para-bromo, meta-bromo, or alternative halogen (e.g., Cl, F) is not functionally neutral. A comprehensive DFT study published in 2025 demonstrated that the substitution position (ortho, meta, para) of halogens on the phenyl ring of phenylthioureas significantly influences HOMO and LUMO energies, with the HOMO-LUMO energy gap following a distinct non-monotonic trend (decreasing then increasing) along the ortho → meta → para sequence [1]. Crucially, ortho-substituted compounds exhibit distinctly larger dihedral angles between the phenyl ring and the thiourea plane compared to their meta or para analogues, which directly impacts molecular recognition, binding geometry, and solid-state packing [1]. Additionally, the halogen identity itself modulates these properties, as decreasing halogen electronegativity (F → Cl → Br) reduces electron competition, increasing atomic charge on the halogen and further enlarging the dihedral angle [1]. These position- and identity-dependent electronic and conformational effects mean that even closely related analogs cannot be assumed to perform equivalently in target-binding, catalytic, or corrosion-inhibition applications without explicit comparative validation.

Quantitative Differentiation Evidence for 1-(2-Bromophenyl)-3-phenylthiourea Versus Positional Isomers and Halogen Analogs


Ortho-Substitution Effect on Dihedral Angle: Larger Conformational Distortion Compared to Para Isomers

A 2025 DFT study systematically investigated phenylthiourea derivatives with halogen substituents (F, Cl, Br) at ortho, meta, and para positions and established that ortho-substituted compounds exhibit distinctly larger dihedral angles between the phenyl ring and the thiourea plane than meta or para analogues [1]. Among halogens, bromine (the substituent in the target compound) exerts the strongest effect due to its lower electronegativity, which reduces electron competition and further increases the dihedral angle compared to chlorine or fluorine at the same position [1]. This conformational distortion alters the spatial presentation of the thiourea pharmacophore and modulates intermolecular interactions such as hydrogen bonding and π-stacking [2].

Molecular Conformation DFT Calculation Structure-Activity Relationship

HOMO-LUMO Energy Gap: Non-Monotonic Position-Dependent Trend Differentiates Ortho-Bromo from Para-Bromo

The same 2025 DFT study revealed that the LUMO energy and HOMO-LUMO energy gap of halogen-substituted phenylthioureas follow a non-monotonic trend along the ortho → meta → para sequence, with values first decreasing then increasing [1]. This means the ortho-bromo derivative possesses a distinct electronic structure (different frontier orbital energies and gap) compared to the para-bromo isomer, which has direct implications for charge-transfer interactions, redox behavior, and adsorption onto metal surfaces [1]. The halogen charge was also found to decrease monotonically from ortho to para, while the phenyl ring charge exhibited a valley-shaped trend [1].

Electronic Properties Frontier Molecular Orbitals Computational Chemistry

Corrosion Inhibition Baseline: Para-Bromo Isomer Ranked Third Among Five Phenylthiourea Derivatives in Acidic Media

Although no published corrosion inhibition data exists specifically for the ortho-bromo compound, the para-bromo positional isomer 1-(4-bromophenyl)-3-phenylthiourea (compound 3) was evaluated alongside four other phenylthiourea derivatives as a corrosion inhibitor for carbon steel in 2 M HCl using potentiodynamic polarization and electrochemical impedance spectroscopy [1]. The inhibition efficiency of the five tested compounds decreased in the order: 1-(4-methoxyphenyl)-3-phenylthiourea (1) > 1-(4-methylphenyl)-3-phenylthiourea (2) > 1-(4-bromophenyl)-3-phenylthiourea (3) > 1-(4-chlorophenyl)-3-phenylthiourea (4) > 1-phenylthiourea (5) [1]. All derivatives behaved as mixed-type inhibitors, with inhibition efficiency increasing with inhibitor concentration and decreasing with rising temperature [1]. Given the established ortho-vs-para electronic differences documented above, the ortho-bromo compound is expected to exhibit distinct adsorption behavior and inhibition efficiency relative to this para-bromo baseline.

Corrosion Inhibition Carbon Steel Electrochemistry

Urease Inhibition: Para-Bromo Analog Documented as Active Inhibitor with Class-Level SAR Indicating Ortho-Specific Binding Geometry

The para-bromo positional isomer 1-(4-bromophenyl)-3-phenylthiourea has documented urease inhibitory activity, with kinetic parameters catalogued in the BRENDA enzyme database based on the 2014 study by Khan et al. [1]. That study reported that synthetic N,N'-disubstituted thioureas (compounds 1-38) displayed a varying degree of in vitro urease inhibition with IC₅₀ values ranging from 5.53 ± 0.02 to 91.50 ± 0.08 μM, most of which are superior to the standard thiourea (IC₅₀ = 21.00 ± 0.11 μM) [2]. Given the ortho-specific conformational and electronic effects established by the 2025 DFT study, the ortho-bromo compound is expected to exhibit a distinct binding mode and potentially different inhibitory potency compared to the para-bromo analog, as the larger dihedral angle at the ortho position alters the spatial orientation of the thiourea moiety relative to the enzyme active site [3].

Urease Inhibition Enzyme Kinetics Antimicrobial

Crystal Structure of Related Ortho-Bromo Thiourea: Dihedral Angle of 80.82° Demonstrates Pronounced Non-Planarity

Single-crystal X-ray diffraction of the related compound N-(2-bromophenyl)thiourea (the mono-substituted ortho-bromo thiourea, lacking the second phenyl group) revealed that the thiourea unit is almost perpendicular to the bromobenzene fragment, with a dihedral angle of 80.82(16)° [1]. The crystal structure is stabilized by N—H⋯S intermolecular hydrogen bonds forming linear chains along the ab diagonal [1]. This near-perpendicular geometry at the ortho position provides direct structural evidence for the conformational consequences of ortho-bromo substitution, which would be preserved—and potentially further modulated by the second N-phenyl substituent—in 1-(2-bromophenyl)-3-phenylthiourea.

X-ray Crystallography Solid-State Structure Hydrogen Bonding

Recommended Research and Industrial Application Scenarios for 1-(2-Bromophenyl)-3-phenylthiourea Based on Differentiated Evidence


Structure-Activity Relationship (SAR) Studies Requiring Ortho-Specific Conformational Constraints

Researchers investigating the effect of phenyl ring substitution position on thiourea bioactivity should prioritize 1-(2-bromophenyl)-3-phenylthiourea as the ortho-bromo reference compound. The DFT-established larger dihedral angle at the ortho position [1] creates a distinct spatial presentation of the thiourea pharmacophore compared to para- or meta-bromo isomers, making it essential for SAR campaigns in enzyme inhibition (e.g., urease, tyrosinase) where binding pocket geometry is sensitive to ligand conformation. The crystallographically confirmed near-perpendicular orientation in related ortho-bromo thioureas [2] supports its use as a conformational probe.

Corrosion Inhibitor Development Leveraging Ortho-Specific Electronic Properties

For industrial corrosion inhibitor screening programs, 1-(2-bromophenyl)-3-phenylthiourea offers a distinct electronic profile compared to the previously characterized para-bromo derivative. The non-monotonic HOMO-LUMO gap trend along the ortho→meta→para sequence [1] means the ortho-bromo compound possesses frontier orbital energies that differ from the para-bromo analog (which ranked third among five tested phenylthioureas on carbon steel in 2 M HCl [3]), potentially leading to different metal surface adsorption behavior and inhibition efficiency. This compound should be included in any comprehensive phenylthiourea corrosion inhibitor library.

Medicinal Chemistry Campaigns Targeting Urease-Positive Pathogens with Ortho-Substituted Thiourea Scaffolds

Given the established urease inhibitory activity of N,N'-disubstituted thioureas (class IC₅₀ range: 5.53–91.50 μM, superior to standard thiourea at 21.00 μM [4]), 1-(2-bromophenyl)-3-phenylthiourea represents an underexplored ortho-bromo entry in this pharmacophore class. The ortho-bromine substituent not only provides a heavy atom for X-ray crystallographic phasing in co-crystallization studies but also introduces steric and electronic features that may confer selectivity advantages against specific bacterial ureases (e.g., Helicobacter pylori, Proteus mirabilis) compared to para-substituted analogs.

Crystallographic and Solid-State Materials Studies Exploiting Ortho-Bromo Intermolecular Interactions

The ortho-bromo substituent participates in unique intermolecular interactions including Br⋯O, Br⋯S, and Br⋯π contacts, as documented in systematic crystallographic studies of halogen-substituted thioureas [5]. For crystal engineering, co-crystal design, or solid-state materials applications, 1-(2-bromophenyl)-3-phenylthiourea provides halogen-bonding donor capability at the ortho position that is geometrically inaccessible in para-substituted isomers, enabling distinct supramolecular synthons and packing motifs.

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